N-(dicyclopropylmethyl)-5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolecarboxamide
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Overview
Description
N-(dicyclopropylmethyl)-5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolecarboxamide, commonly known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in the regulation of cholesterol transport, steroid synthesis, and apoptosis. DPA-714 has gained significant attention in scientific research due to its potential applications in the diagnosis and treatment of neurodegenerative diseases and cancer.
Mechanism of Action
DPA-714 binds selectively to N-(dicyclopropylmethyl)-5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolecarboxamide, leading to the activation of downstream signaling pathways that regulate cellular processes such as apoptosis, inflammation, and oxidative stress. This mechanism of action has been linked to the potential therapeutic effects of DPA-714 in neurodegenerative diseases and cancer.
Biochemical and Physiological Effects
Studies have shown that DPA-714 has a range of biochemical and physiological effects, including the modulation of immune response, reduction of inflammation, and protection against oxidative stress. These effects have been linked to the potential therapeutic benefits of DPA-714 in various disease states.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DPA-714 in lab experiments is its high selectivity for N-(dicyclopropylmethyl)-5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolecarboxamide, which allows for accurate and precise measurements of N-(dicyclopropylmethyl)-5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolecarboxamide expression and activity. However, one limitation of DPA-714 is its relatively short half-life, which can affect the accuracy and reliability of imaging studies.
Future Directions
There are several future directions for the use of DPA-714 in scientific research. One potential direction is the development of more potent and selective N-(dicyclopropylmethyl)-5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolecarboxamide ligands for improved imaging and therapeutic applications. Another direction is the exploration of the role of N-(dicyclopropylmethyl)-5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolecarboxamide in other disease states, such as cardiovascular disease and diabetes. Additionally, the use of DPA-714 in combination with other therapies, such as chemotherapy and radiation, may enhance its therapeutic potential in cancer treatment.
Synthesis Methods
DPA-714 is synthesized through a multi-step process involving the reaction of 5-(2,6-dimethylphenoxy)methyl-3-isoxazolecarboxylic acid with dicyclopropylmethylamine. The resulting product is then purified through a series of chromatography steps to obtain the final compound.
Scientific Research Applications
DPA-714 has been extensively studied for its potential applications in neuroimaging and cancer therapy. In neuroimaging, DPA-714 is used as a radiotracer to visualize the distribution and density of N-(dicyclopropylmethyl)-5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolecarboxamide in the brain. This is particularly useful in the diagnosis and monitoring of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer therapy, DPA-714 has shown promising results in the inhibition of tumor growth and metastasis through the modulation of N-(dicyclopropylmethyl)-5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolecarboxamide expression.
properties
IUPAC Name |
N-(dicyclopropylmethyl)-5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-12-4-3-5-13(2)19(12)24-11-16-10-17(22-25-16)20(23)21-18(14-6-7-14)15-8-9-15/h3-5,10,14-15,18H,6-9,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFLHCXTKSERAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=CC(=NO2)C(=O)NC(C3CC3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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